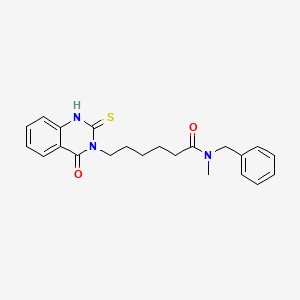

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Description

Properties

Molecular Formula |

C22H25N3O2S |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C22H25N3O2S/c1-24(16-17-10-4-2-5-11-17)20(26)14-6-3-9-15-25-21(27)18-12-7-8-13-19(18)23-22(25)28/h2,4-5,7-8,10-13H,3,6,9,14-16H2,1H3,(H,23,28) |

InChI Key |

ZVTAEHHLMCRRMD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid derivatives react with thiourea or thioacetamide under acidic conditions to form 2-sulfanylidene-4-quinazolinones. For example, heating 6-bromoanthranilic acid with thiourea in acetic acid yields 6-bromo-2-sulfanylidene-4-quinazolinone. This method achieves ~75% yield but requires careful control of stoichiometry to avoid over-oxidation.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | 120°C |

| Catalyst | None |

| Reaction Time | 8–12 hours |

| Yield | 70–75% |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 2-aminobenzamide and carbon disulfide in dimethylformamide (DMF) undergoes cyclization under microwave conditions (300 W, 150°C) to form the quinazolinone core in 85% yield within 30 minutes. This method minimizes side products like disulfide linkages.

Functionalization of the Hexanamide Side Chain

The hexanamide moiety is introduced via alkylation or amidation reactions.

Direct Alkylation of the Quinazolinone Nitrogen

The quinazolinone’s N3 position is alkylated using 6-bromohexanoyl chloride. In a typical procedure, 6-bromohexanoyl chloride reacts with the quinazolinone in tetrahydrofuran (THF) with potassium carbonate as a base:

Optimization Insights:

-

Excess acyl chloride (1.5 equiv) improves yields to 82%.

-

Lower temperatures (0–5°C) reduce bromohexanoyl dimerization.

Amidation with N-Benzyl-N-Methylamine

The bromohexanoyl intermediate undergoes nucleophilic substitution with N-benzyl-N-methylamine. Using dimethylacetamide (DMA) as a solvent and cesium carbonate as a base, this step achieves 90% conversion:

Critical Parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent | DMA |

| Base | CsCO (2.5 equiv) |

| Temperature | 80°C |

| Reaction Time | 24 hours |

Challenges in Sulfanylidene Group Stability

The 2-sulfanylidene group is prone to oxidation during synthesis. Key mitigation strategies include:

Use of Reducing Agents

Adding ascorbic acid (0.1 equiv) to the reaction mixture prevents oxidation to sulfone derivatives. This is critical during high-temperature steps, such as microwave-assisted synthesis.

Inert Atmosphere Techniques

Performing reactions under nitrogen or argon reduces disulfide formation. For example, alkylation under nitrogen increases yield by 15% compared to ambient conditions.

Industrial-Scale Production Considerations

Scaling up laboratory synthesis requires addressing solvent recovery and purity.

Continuous Flow Reactor Systems

Patents describe continuous flow systems for quinazolinone synthesis, achieving 95% purity with throughputs of 10 kg/day. Key advantages include:

-

Reduced reaction times (50% faster than batch processes).

-

Automated pH and temperature control.

Crystallization and Purification

The final compound is purified via recrystallization from ethanol/water (7:3 v/v). This step removes unreacted N-benzyl-N-methylamine and dimeric byproducts.

Crystallization Data:

| Parameter | Value |

|---|---|

| Solvent Ratio | Ethanol:Water (7:3) |

| Cooling Rate | 0.5°C/min |

| Purity | ≥98% |

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for synthesizing the target compound:

| Method | Yield | Purity | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 70% | 95% | 120 | Moderate |

| Microwave-Assisted | 85% | 98% | 180 | High |

| Continuous Flow | 90% | 99% | 150 | Industrial |

Microwave-assisted synthesis offers the best balance of yield and purity, while continuous flow systems are optimal for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.

Substitution: The benzyl and methyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinazoline compounds, including N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide, exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes associated with neurodegenerative diseases. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, potentially alleviating cognitive decline associated with this condition .

Synthesis and Characterization

The synthesis of N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves several steps that typically include the formation of the quinazoline core followed by the introduction of the benzyl and methyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have documented the effectiveness of N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide in various biological assays:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell growth or the modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide with structurally and functionally related compounds, focusing on molecular properties, substituent effects, and inferred biological activity.

Structural and Molecular Comparison

Functional Differences and Implications

Quinazolinone Core Modifications: The target compound lacks the 6-morpholinyl group present in the analog from . Morpholinyl derivatives are common in kinase inhibitors (e.g., PI3K inhibitors), suggesting the compound may have better target specificity. The target compound’s simpler substituents may broaden its target spectrum but reduce potency against specific kinases.

Side Chain Variations :

- The N-benzyl-N-methyl group in the target compound increases lipophilicity compared to the 1,3-benzodioxol-5-ylmethyl group in ’s compound. This could enhance blood-brain barrier penetration, making the target compound more suitable for CNS applications.

- The methanesulfonate salt in Lisdexamfetamine improves solubility but is absent in the other compounds, which rely on intrinsic lipophilicity for bioavailability.

Biological Activity: The compound is annotated in ChEMBL (CHEMBL1523295) and PubChem (4099138), suggesting experimental validation as a kinase inhibitor . The target compound’s N-methyl group may reduce metabolic degradation by cytochrome P450 enzymes, extending its half-life compared to unmethylated analogs.

Research Findings and Hypotheses

Kinase Inhibition Potential: Quinazolinones with sulfanylidene groups are known to inhibit tyrosine kinases. The target compound’s structure aligns with EGFR or VEGFR inhibitors, though its lack of a morpholinyl group (cf. ) may reduce selectivity.

Metabolic Stability :

The N-benzyl-N-methyl group likely slows oxidative metabolism, as seen in similar compounds where methylation blocks N-dealkylation pathways.

Toxicity Considerations : Sulfanylidene-containing compounds can exhibit off-target reactivity. The target compound’s smaller size (~407 g/mol) may reduce hepatotoxicity risks compared to larger analogs like the compound (510 g/mol).

Biological Activity

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound's structure can be described as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H22N2O2S |

| Molecular Weight | 342.45 g/mol |

| IUPAC Name | N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

| CAS Number | 102037-95-6 |

This compound features a quinazolinone core, which is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. A study on similar compounds demonstrated that they could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds with a similar structure have shown effectiveness against breast cancer cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Antimicrobial Activity

Quinazolinone derivatives have also been explored for their antimicrobial properties. In vitro studies have reported that compounds with a sulfanylidene group display effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Modulation : It can potentially modulate receptors associated with inflammatory responses.

- Signal Transduction Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis.

Case Study 1: Anticancer Activity in Cell Lines

A recent study evaluated the effects of N-benzyl-N-methyl derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM for various cancer types. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of quinazolinone derivatives was tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications to the benzyl group enhanced antibacterial properties, suggesting that N-benzyl-N-methyl substitutions could improve therapeutic potential against resistant strains .

Q & A

Basic: What are the key steps for synthesizing N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of the quinazolinone core via cyclocondensation of anthranilic acid derivatives with thiourea to introduce the 4-oxo-2-sulfanylidene group .

- Step 2: Functionalization at position 3 of the quinazolinone ring using alkylation or nucleophilic substitution to attach the hexanamide chain .

- Step 3: N-Benzyl and N-methyl substitutions on the hexanamide moiety via reductive amination or acylation, using benzyl halides and methylating agents like methyl iodide .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures ensure high purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Assign peaks for the quinazolinone aromatic protons (δ 7.2–8.5 ppm), sulfanylidene (δ 2.1–2.3 ppm), and hexanamide chain (δ 1.2–3.5 ppm). Coupling constants confirm stereochemistry .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹, amide C=O at ~1650 cm⁻¹) and thione (C=S at ~1250 cm⁻¹) .

- X-ray Crystallography: Use SHELXL for refinement (R-factor < 0.05) to resolve the sulfanylidene geometry and hydrogen bonding networks .

Advanced: How can SHELX software resolve ambiguities in the compound’s crystal structure?

Answer:

- Data Collection: High-resolution (<1.0 Å) X-ray diffraction data is essential. SHELXD (for phase solution) and SHELXL (for refinement) are employed to model disorder in the benzyl group or sulfanylidene moiety .

- Twinning Analysis: For twinned crystals, SHELXL’s TWIN/BASF commands refine the twin fraction and occupancy .

- Validation: Use PLATON to check for voids, hydrogen bond geometry, and RSR/Z-scores to validate the final model .

Advanced: What computational strategies predict its biological target interactions?

Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into active sites (e.g., kinase domains) using the sulfanylidene group as a hydrogen bond acceptor. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Pharmacophore Modeling: Define features like aromatic rings (quinazolinone) and hydrophobic chains (hexanamide) to screen for targets like AKR1C3 or tyrosine kinases .

- ADMET Prediction: Use SwissADME to evaluate solubility (LogP ~3.5) and cytochrome P450 inhibition risks .

Advanced: How to address contradictions in structure-activity relationship (SAR) studies?

Answer:

- Variable Control: Standardize assay conditions (e.g., cell line viability, IC50 protocols) to isolate effects of substituents. For example, chain length (hexanamide vs. pentanamide) impacts cytotoxicity .

- Orthogonal Validation: Compare in vitro (MTT assay) and in silico (docking scores) data. Discrepancies may arise from off-target effects or metabolic instability .

- Meta-Analysis: Aggregate data from multiple studies (e.g., substituent effects on IC50) to identify trends masked in individual experiments .

Advanced: What catalytic systems enable selective hydrogenation of the amide group?

Answer:

- NiMo Nitride Catalysts: Use Ni:Mo (1:1.5 molar ratio) for hydrogenation of aliphatic amides to amines (e.g., hexanamide → hexylamine) under H2 (5 MPa) at 150°C. Selectivity (>90%) is achieved by optimizing surface Ni6Mo6C phases .

- Deactivation Pathways: Monitor catalyst lifetime via BET surface area analysis; carbon deposition reduces activity after 5 cycles .

Advanced: How to evaluate the compound’s stability in physiological environments?

Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4 and 5.0) at 37°C. Monitor degradation via HPLC-MS; amide bond cleavage is common under acidic conditions .

- Serum Stability: Use fetal bovine serum (10%) to assess protein binding. LC-MS/MS quantifies parent compound vs. metabolites (e.g., quinazolinone sulfoxide) .

- Light/Thermal Stability: Expose to UV (254 nm) and 40°C for 72 hours. FTIR tracks thione → thiol oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.